![molecular formula C12H13N3O2 B6354789 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1019009-99-4](/img/structure/B6354789.png)
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, also known as 5-APA, is an organic compound with a molecular formula of C9H11N3O2. It is an aromatic and heterocyclic compound with a pyrazole ring. 5-APA is a versatile compound with various applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. It is used as a starting material for the synthesis of various drugs, such as sulfonamides and other derivatives. It is also used as a reagent for the synthesis of various compounds, such as amides, esters, and nitriles.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Related compounds have been shown to interact with their targets, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit cdk2, which plays a crucial role in cell cycle regulation .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cell lines, indicating their potential use in cancer treatment .
Advantages and Limitations for Lab Experiments
The advantages of using 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid in lab experiments include its versatility, ease of synthesis, and low cost. It is also a non-toxic and non-irritating compound. The main limitation of using 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid in lab experiments is that it is not very stable and can easily decompose.
Future Directions
There are numerous potential future directions for the use of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid in scientific research. One potential future direction is the development of new drugs and therapeutic agents based on 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid. Another potential future direction is the development of new materials and polymers based on 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid. In addition, 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid could be used in the synthesis of new heterocyclic compounds and other organic compounds. Finally, 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid could be used to study the biochemical and physiological effects of various compounds and to develop new therapeutic agents.
Synthesis Methods
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid can be synthesized from a variety of methods. One of the most common methods involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst. This reaction produces an intermediate, which is then reacted with ammonia to form 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid. Another method involves the reaction of 1,2-dimethylbenzene-1,2-dicarboxylic acid with ethyl acetoacetate in the presence of a base catalyst. This reaction produces an intermediate, which is then reacted with ammonia to form 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid has been used in various scientific research applications. It is used as a starting material for the synthesis of various drugs, such as sulfonamides and other derivatives. It is also used as a reagent for the synthesis of various compounds, such as amides, esters, and nitriles. In addition, 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrazolines. It has also been used in the synthesis of various polymers and other materials.
properties
IUPAC Name |
5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-3-4-10(8(2)5-7)15-11(13)9(6-14-15)12(16)17/h3-6H,13H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLKTEAIMLWLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C=N2)C(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid |
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